molecular formula C10H13IN2O B8356831 5-Iodo-2-(tetrahydro-pyran-4-yl)-pyridin-4-ylamine

5-Iodo-2-(tetrahydro-pyran-4-yl)-pyridin-4-ylamine

Cat. No.: B8356831
M. Wt: 304.13 g/mol
InChI Key: XPJBZZPHFFLRAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-2-(tetrahydro-pyran-4-yl)-pyridin-4-ylamine is a useful research compound. Its molecular formula is C10H13IN2O and its molecular weight is 304.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13IN2O

Molecular Weight

304.13 g/mol

IUPAC Name

5-iodo-2-(oxan-4-yl)pyridin-4-amine

InChI

InChI=1S/C10H13IN2O/c11-8-6-13-10(5-9(8)12)7-1-3-14-4-2-7/h5-7H,1-4H2,(H2,12,13)

InChI Key

XPJBZZPHFFLRAF-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NC=C(C(=C2)N)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 5.80 g (32.5 mmol) 2-(tetrahydro-pyran-4-yl)-pyridin-4-ylamine in 20 ml 65% aqueous sulfuric acid heated to 135° C. was added 7.66 g (35.8 mmol) potassium iodate and stirring continued for 2.5 h at 135° C. The mixture was then cooled in an ice-bath before being made basic by addition of 5 N aqueous sodium hydroxide solution. The mixture was extracted three times with tetrahydrofuran and the combined organic phases were dried over sodium sulfate and concentrated in vacuo. The residue was resuspended in 200 ml tetrahydrofuran and 200 ml ethyl acetate and then concentrated in vacuo to 70 ml. The resulting crystals were collected by filtration to afford 2.68 g (27%) 5-iodo-2-(tetrahydro-pyran-4-yl)-pyridin-4-ylamine as a white crystalline solid. ES-MS m/e (%): 305 (M+H+, 100). The mother liquor was concentrated in vacuo; flash chromatography (methanol/dichloromethane 1/50 to 1/20) afforded a further 0.79 g (8%) 5-iodo-2-(tetrahydro-pyran-4-yl)-pyridin-4-ylamine as a white crystalline solid, as well as 0.98 g (10%) 3-iodo-2-(tetrahydro-pyran-4-yl)-pyridin-4-ylamine as a white crystalline solid. ES-MS m/e (%): 305 (M+H+, 100).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.66 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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